Isobutyric acid, 2-isopropylhydrazide

Description

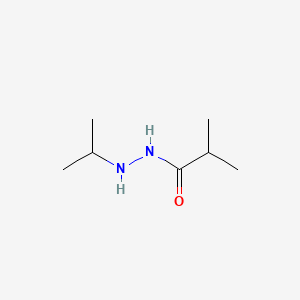

Structure

3D Structure

Properties

CAS No. |

6232-97-9 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-methyl-N'-propan-2-ylpropanehydrazide |

InChI |

InChI=1S/C7H16N2O/c1-5(2)7(10)9-8-6(3)4/h5-6,8H,1-4H3,(H,9,10) |

InChI Key |

PTGXSXYMEHNCCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NNC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Considerations for Isobutyric Acid, 2 Isopropylhydrazide

Direct Synthesis through Condensation of Isobutyric Acid with 2-Isopropylhydrazine

The most direct conceptual pathway to isobutyric acid, 2-isopropylhydrazide involves the condensation reaction between isobutyric acid and 2-isopropylhydrazine. This reaction, in principle, forms the desired hydrazide with the elimination of a water molecule. However, the direct heating of a carboxylic acid with a hydrazine (B178648) can be inefficient and may require harsh conditions, potentially leading to side reactions and decomposition, especially with more complex substrates.

To facilitate this transformation under milder conditions, the carboxylic acid is often "activated." This involves converting the carboxylic acid's hydroxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine. While specific literature detailing the direct condensation for this particular hydrazide is not prevalent, the general principles of amide bond formation are applicable.

Exploration of Coupling Agent Efficacy in Acylation Reactions for N-Substituted Hydrazides

To circumvent the issues of direct condensation, various coupling agents are employed to facilitate the acylation of hydrazines. These reagents are pivotal in modern organic synthesis for forming amide bonds under mild conditions and with high yields. A common and effective strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). acs.org

The general mechanism proceeds as follows:

The carboxylic acid (isobutyric acid) reacts with the carbodiimide (B86325) (EDC) to form a highly reactive O-acylisourea intermediate.

This intermediate can then be attacked by the nucleophilic nitrogen of 2-isopropylhydrazine.

Alternatively, and often preferably, the O-acylisourea intermediate reacts with HOBt to form an activated ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the hydrazine. acs.org The use of HOBt is known to suppress side reactions and minimize racemization in chiral substrates. acs.org

The reaction would be carried out in a suitable aprotic solvent, such as acetonitrile (B52724) or dichloromethane, at room temperature. acs.org This method is generally efficient and provides the desired N-substituted hydrazide in good yield and purity. acs.org

Table 1: Common Coupling Agents and Additives in Hydrazide Synthesis

| Coupling Agent/Additive | Full Name | Role in Reaction |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates the carboxylic acid by forming an O-acylisourea intermediate. |

| HOBt | 1-Hydroxybenzotriazole | Acts as an additive to form a more stable activated ester, suppress side reactions, and reduce racemization. acs.org |

| DCC | N,N'-Dicyclohexylcarbodiimide | Another common carbodiimide coupling agent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective coupling agent, often used for difficult couplings. |

General Synthetic Strategies for Hydrazide Formation

Beyond direct condensation facilitated by coupling agents, other robust methods are widely used for the preparation of hydrazides, including N-substituted variants.

Acylation of hydrazines is a versatile method that involves reacting a hydrazine with an activated carboxylic acid derivative. organic-chemistry.orgpharm.or.jpthieme-connect.com Instead of activating the carboxylic acid in situ with a coupling agent, one can use pre-formed, stable acylating agents.

Common acylating agents include:

Acyl Chlorides: Isobutyryl chloride, the acyl chloride of isobutyric acid, would be highly reactive towards 2-isopropylhydrazine. The reaction is typically rapid and exothermic, often performed in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Acid Anhydrides: Isobutyric anhydride (B1165640) could also serve as the acylating agent. The reaction with 2-isopropylhydrazine would yield the desired hydrazide and isobutyric acid as a byproduct.

Activated Esters: As mentioned previously, activated esters can be pre-formed and isolated before reaction with the hydrazine.

A recent development involves the use of activated amides, such as N-acylsuccinimides, which react efficiently with hydrazine under mild, often aqueous, conditions to yield acyl hydrazides. organic-chemistry.orgorganic-chemistry.org For instance, N-isobutyrylsuccinimide could react with 2-isopropylhydrazine to provide the target compound.

One of the most common and traditional methods for preparing hydrazides is the hydrazinolysis of esters. organic-chemistry.orgpharm.or.jporganic-chemistry.org This involves the reaction of an ester with hydrazine or a substituted hydrazine. For the synthesis of this compound, the precursor would be an ester of isobutyric acid, such as methyl isobutyrate or ethyl isobutyrate.

The reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the displacement of the alcohol portion (e.g., methanol (B129727) or ethanol). This method is often carried out by heating the reactants, sometimes in an alcoholic solvent. researchgate.net A patent describes a method for preparing hydrazide compounds by reacting an ester with hydrazine hydrate (B1144303), followed by distillation to remove the alcohol byproduct and drive the reaction to completion. google.com While this patent focuses on unsubstituted hydrazine, the principle is directly applicable to substituted hydrazines like 2-isopropylhydrazine. The reaction is generally clean and can produce high yields of the desired hydrazide. researchgate.netgoogle.com

Table 2: Comparison of General Hydrazide Synthesis Methods

| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages |

| Direct Condensation with Coupling Agents | Carboxylic Acid, Hydrazine, Coupling Agent (e.g., EDC) | Mild, room temperature, aprotic solvent. acs.org | High yields, mild conditions, broad substrate scope. acs.org | Cost of coupling agents, removal of byproducts. |

| Acylation with Acyl Halides | Acyl Halide, Hydrazine, Base | Often low temperature, inert solvent. | High reactivity, rapid reaction. | Acyl halides can be moisture-sensitive, generates acidic byproduct. |

| Hydrazinolysis of Esters | Ester, Hydrazine | Heating, often in an alcohol solvent. researchgate.net | Readily available starting materials, clean reaction. google.com | Can require elevated temperatures, may be slower than other methods. |

| Acylation with Activated Amides | Activated Amide, Hydrazine | Mild, often aqueous conditions at room temperature. organic-chemistry.orgorganic-chemistry.org | High efficiency, environmentally friendly conditions. organic-chemistry.org | Requires prior synthesis of the activated amide. |

Derivatization Strategies and Applications As a Building Block in Complex Molecule Synthesis

Role as a Key Intermediate in the Construction of Diverse Organic Compounds

The primary utility of iproniazid (B1672159) as a key intermediate stems from the chemical reactivity of its hydrazide group (-CONHNH-). This functional group can readily react with various electrophiles, making it a nucleophilic building block for forming new carbon-nitrogen and nitrogen-nitrogen bonds.

The synthesis of iproniazid itself can be achieved through multiple pathways, often starting from methyl isonicotinate, which reacts with hydrazine (B178648) to form isonicotinohydrazide. wikipedia.org This intermediate is then further reacted to introduce the isopropyl group, yielding iproniazid. wikipedia.org Once formed, the terminal nitrogen of the hydrazide is a potent nucleophile, while the secondary nitrogen can also participate in reactions. This dual reactivity is fundamental to its role as an intermediate.

The most common application involves the condensation of the hydrazide with aldehydes and ketones to form hydrazones. These hydrazone derivatives are often stable, isolable intermediates that can be subjected to further transformations, such as cyclization, to generate a wide array of heterocyclic structures. nih.govresearchgate.net This strategy is a cornerstone for creating libraries of compounds for various research applications. The isopropyl group on the terminal nitrogen provides steric bulk and electronic effects that can influence the reactivity and properties of the resulting derivatives.

Cyclization Pathways for the Formation of Heterocyclic Scaffolds

The hydrazide moiety of iproniazid is an excellent precursor for synthesizing five- and six-membered heterocyclic rings, which are core structures in many biologically active compounds and functional materials. kit.edunih.gov

One of the most well-documented applications of hydrazides in heterocyclic synthesis is the formation of 1,3,4-oxadiazole (B1194373) rings. nih.gov Oxadiazoles (B1248032) are stable aromatic heterocycles recognized as important structural motifs in medicinal chemistry and materials science. ijper.org The general synthetic route involves the reaction of an acid hydrazide, such as iproniazid, with a one-carbon electrophilic reagent, followed by cyclodehydration.

Common methods for converting acid hydrazides into 1,3,4-oxadiazoles include:

Reaction with Acid Chlorides: Acylation of the terminal nitrogen of the hydrazide with an acid chloride yields a diacylhydrazine intermediate. This intermediate can then be cyclized using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is another common pathway. nih.gov

Reaction with Orthoesters: Condensation with orthoesters can also lead to the formation of the oxadiazole ring system.

These reactions demonstrate the utility of iproniazid's hydrazide group as a nucleophile that, after acylation, is primed for intramolecular cyclization to form the stable oxadiazole heterocycle. ijper.orgnih.gov

Table 1: General Reagents for 1,3,4-Oxadiazole Synthesis from Acid Hydrazides

| Reagent Class | Specific Example(s) | Role | Resulting Intermediate/Product |

| Dehydrating Agents | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂) | Promotes cyclodehydration | 1,3,4-Oxadiazole |

| Acylating Agents | Acid Chlorides, Carboxylic Acids | Introduces the second acyl group | Diacylhydrazine |

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives can also be initiated from iproniazid. A common pathway involves the reaction of the hydrazide with an isothiocyanate. This reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent treatment of the thiosemicarbazide with a base, such as potassium hydroxide, induces cyclization to form a 1,2,4-triazole-3-thiol ring. nih.gov The resulting triazole can be further functionalized at the thiol position.

Indole-Hydrazone Architectures: Iproniazid can be readily condensed with indole (B1671886) derivatives containing a ketone or aldehyde group, most notably isatin (B1672199) (indole-2,3-dione). The reaction typically occurs between the terminal nitrogen of the hydrazide and the ketone at the 3-position of the isatin ring, leading to the formation of a stable indole-hydrazone conjugate. researchgate.net These hydrazones are not just final products but are themselves versatile intermediates for synthesizing more complex fused heterocyclic systems. nih.govresearchgate.net The formation of these architectures is a key step in building molecules that combine the structural features of both indoles and hydrazones.

The reactivity of the iproniazid hydrazide group extends beyond oxadiazoles and triazoles, providing access to a broader range of nitrogen-containing heterocycles. kit.edunih.gov These heterocyclic systems are of significant interest due to their prevalence in natural products and pharmaceuticals. nih.govresearchgate.net

General synthetic strategies include:

Pyrazole (B372694) Synthesis: Reaction with 1,3-dicarbonyl compounds (like acetylacetone) can lead to the formation of pyrazole rings through condensation and subsequent cyclization.

Pyridazinone Synthesis: Condensation with γ-ketoacids can be used to construct pyridazinone scaffolds.

The versatility of iproniazid as a synthon is rooted in the predictable reactivity of the hydrazide functional group, which can act as a dinucleophile in reactions with various bis-electrophiles to construct a diverse array of heterocyclic frameworks. researchgate.netnih.gov

Design and Synthesis of Advanced Functional Materials Precursors

While the primary application of iproniazid derivatization lies in the synthesis of biologically relevant molecules, the resulting heterocyclic scaffolds, such as oxadiazoles, also have applications in materials science. ijper.org Oxadiazole-containing compounds are known for their thermal stability and electron-transporting properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

The synthesis of polymers or dendrimers often requires building blocks with specific, reactive functional groups. nih.gov By derivatizing iproniazid into a stable heterocyclic unit like a 1,3,4-oxadiazole, new molecules can be created that possess the necessary electronic properties and can be further functionalized for polymerization or incorporation into larger supramolecular structures. The synthesis of such precursors is a critical step in the bottom-up construction of advanced functional materials.

Advanced Characterization and Computational Studies of Isobutyric Acid, 2 Isopropylhydrazide

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), for the structural elucidation of Isobutyric acid, 2-isopropylhydrazide. While data for the related compound, isobutyric acid, is available, no peer-reviewed studies containing detailed spectroscopic analysis for the target compound could be located.

Theoretical Chemistry and Molecular Modeling

No dedicated theoretical chemistry or molecular modeling studies for this compound were found in the available scientific literature. Consequently, detailed information on its conformational analysis, energetic profiles, and predicted reactivity is not available.

Conformational Analysis and Energetic Profiles

There are no published studies detailing the conformational analysis or energetic profiles of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Prediction of Reactivity and Reaction Mechanisms through Quantum Chemical Calculations

No research articles presenting quantum chemical calculations to predict the reactivity and reaction mechanisms of this compound could be identified. These types of studies are essential for understanding the chemical behavior of a compound at a molecular level.

Research Applications and Potential in Interdisciplinary Chemical Sciences

Application as a Chemical Intermediate in Pharmaceutical Research and Development

The hydrazide functional group is a cornerstone in medicinal chemistry, utilized to synthesize a wide array of therapeutic agents. mdpi.commdpi.com Compounds like Isobutyric acid, 2-isopropylhydrazide are valuable as chemical intermediates, providing a structural scaffold that can be elaborated to produce complex, biologically active molecules. ontosight.ai

This compound and structurally related molecules are precursors to specific classes of biologically active agents, most notably monoamine oxidase inhibitors (MAOIs). ontosight.aivedantu.com The historical development of the antidepressant drug iproniazid (B1672159) illustrates this role. Iproniazid, which is N'-propan-2-ylpyridine-4-carbohydrazide, features the key isopropylhydrazide moiety. vedantu.comwikipedia.org Its synthesis involved modifying its precursor, isoniazid (B1672263), by adding an isopropyl group to the hydrazine (B178648) portion, a reaction that highlights the synthetic utility of the hydrazide group in creating new pharmaceutical entities. wikipedia.org This demonstrates how the core structure of an isopropyl-substituted hydrazide can be integral to the design and synthesis of neuroactive compounds. wikipedia.orgbritannica.com

Contribution to Agrochemical Research as a Precursor

The versatility of the hydrazide functional group extends into agrochemical research, where it serves as a building block for crop protection agents. calcasolutions.com Hydrazine and its derivatives are highly reactive and are used to synthesize a variety of effective pesticides and herbicides. calcasolutions.com

This compound is identified as a potential precursor for synthesizing pesticides and herbicides. ontosight.ai The broader class of hydrazides has been successfully used to create commercial agrochemicals. For instance, maleic hydrazide is a well-known plant growth regulator, and other hydrazine derivatives are used to form heterocyclic rings like thiadiazoles, which are found in selective herbicides. calcasolutions.com Research has also focused on synthesizing new hydrazide derivatives and testing their herbicidal properties, which can involve mechanisms like the inhibition of photosynthetic electron transport in plants. nih.govresearchgate.net This establishes a clear pathway for the use of compounds like this compound as a starting point for developing novel pesticide and herbicide analogs.

Table 2: Applications of Hydrazide Derivatives in Chemical Synthesis

| Field | Application/Derived Compound Class | Reference |

|---|---|---|

| Pharmaceuticals | Monoamine Oxidase Inhibitors (e.g., Iproniazid) | vedantu.comwikipedia.org |

| Agrochemicals | Herbicides and Pesticides (e.g., Maleic hydrazide) | calcasolutions.comnih.gov |

| Materials Science | Functional Step-Growth Polymers | rsc.org |

| Materials Science | Polymers for Heavy Metal Ion Removal | aimspress.com |

Exploration in Advanced Materials Science Applications

The application of hydrazides is an emerging area in materials science, primarily due to their unique reactivity which allows for the synthesis of novel polymers. rsc.org The α-effect, a phenomenon where the atom adjacent to the nucleophilic center enhances reactivity, makes hydrazides particularly effective in polymerization reactions, often without the need for a catalyst. rsc.org

Hydrazide derivatives can be polymerized with molecules like divinyl sulfone to create functional, step-growth polymers. rsc.org These materials have potential uses in drug delivery, as tailorable polymeric scaffolds, and for creating covalent adaptable networks. rsc.org Furthermore, polymers containing hydrazide groups, such as poly methyl acrylic acid hydrazide, have been synthesized and investigated for their ability to remove heavy metal ions from aqueous solutions, demonstrating a potential application in environmental remediation. aimspress.com Other research has explored the creation of polymethacrylates with pendant hydrazide groups as a means to develop new functional materials. rsc.org

Investigational Tool in Biochemical Mechanistic Studies

Hydrazide-containing molecules have been instrumental as tools for probing the mechanisms of enzyme function and inhibition. Their ability to form stable complexes or covalent bonds with enzyme active sites allows researchers to study biochemical pathways in detail.

The study of iproniazid provides a classic example of how molecules containing an isopropylhydrazide group are used to explore enzyme mechanisms. Iproniazid is an irreversible inhibitor of monoamine oxidases (MAOs), enzymes that catabolize neurotransmitters. vedantu.comwikipedia.orgbritannica.com The isopropyl hydrazine moiety is essential for this inhibitory activity. wikipedia.org

The mechanism of inhibition is a progressive, oxygen-dependent reaction that occurs at the enzyme's active site. wikipedia.org It is proposed that the enzyme catalyzes the conversion of the hydrazine to a diazene, which then reacts with oxygen to form an alkyl radical. nih.gov This highly reactive radical then attacks the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, forming a covalent bond at the N(5) position of the flavin ring. nih.gov This covalent modification permanently inactivates the enzyme. wikipedia.orgnih.gov Such detailed mechanistic studies, made possible by the unique reactivity of the hydrazide group, are crucial for understanding enzyme function and for the rational design of new therapeutic agents. patsnap.com

Studies on Receptor Binding and Modulation Mechanisms

Research into the specific receptor binding profile and modulation mechanisms of this compound is not extensively detailed in publicly available literature. However, insights can be drawn from its close structural analogue, iproniazid. Iproniazid is known to be a non-selective, irreversible monoamine oxidase (MAO) inhibitor. researchgate.netbritannica.com It targets and inhibits both MAO-A and MAO-B. drugbank.com The primary mechanism of action for iproniazid involves the inhibition of the monoamine oxidase enzyme, which is responsible for the breakdown of neurotransmitters such as norepinephrine (B1679862) and serotonin. britannica.com This inhibition leads to an accumulation of these neurotransmitters in the brain, which is believed to be the basis for its antidepressant effects. britannica.com

The metabolic activation of iproniazid is a key aspect of its activity. researchgate.net It is metabolized in the liver, where it can be hydrolyzed to form isopropylhydrazine and isonicotinic acid. wikipedia.org The isopropylhydrazine moiety can be further metabolized by cytochrome P450 enzymes to form reactive intermediates, including the isopropyl radical. researchgate.netwikipedia.org These reactive species are capable of covalently binding to macromolecules, including proteins in the liver. researchgate.netwikipedia.org While the exact mechanism of how this binding leads to cellular effects is not fully elucidated, it is thought to alter protein function and induce cellular stress. wikipedia.org

Given the structural similarity, it is plausible that this compound could exhibit analogous interactions, potentially acting as a MAO inhibitor. However, without direct studies on this compound, its precise receptor targets and modulation pathways remain a subject for further investigation.

Insights from Precursor Metabolism: Isobutyric Acid in Microbial and Immunological Research

Isobutyric acid, a precursor to this compound, is a branched-chain short-chain fatty acid (SCFA) that is a subject of growing interest in microbial and immunological research. nih.gov It is produced by intestinal bacteria through the fermentation of indigestible proteins, particularly from the branched-chain amino acid valine. nih.gov This is in contrast to straight-chain SCFAs, which are primarily derived from the fermentation of indigestible carbohydrates. nih.gov

In the realm of microbiology, significant research has been dedicated to engineering metabolic pathways in various microorganisms for the production of isobutyric acid from renewable resources like glucose. researchgate.netgoogle.com For instance, synthetic metabolic pathways have been constructed in E. coli to facilitate the biosynthesis of isobutyric acid. researchgate.net Other microorganisms, such as Pseudomonas sp., have also been engineered to produce isobutyric acid via the valine degradation pathway. researchgate.net Furthermore, the acetogen Clostridium luticellarii has been identified as capable of producing isobutyric acid from various substrates. nih.gov Studies have shown that factors such as pH and the concentration of other metabolites can influence the production of isobutyric and butyric acid in this organism. nih.gov

From an immunological perspective, isobutyric acid has demonstrated notable effects on the anti-tumor immune response. nih.gov In vitro studies have shown that isobutyric acid can inhibit the growth of cancer cells. nih.gov Furthermore, it has been observed to modulate T-cell function by increasing the expression of the immune checkpoint molecule PD-1 and the production of interferon-gamma, a cytokine that enhances anti-tumor immunity. nih.gov It also has been shown to decrease the expression of FoxP3, a key transcription factor for regulatory T cells. nih.gov Most significantly, in vivo studies have indicated that isobutyric acid can act synergistically with anti-PD-1 antibody therapy to enhance the anti-tumor effect. nih.gov This combination has been associated with increased expression of PD-1 and interferon-gamma in tumor tissue, as well as an increase in tumor-infiltrating T cells. nih.gov

Table 1: Microbial Production of Isobutyric Acid

| Microorganism | Substrate | Pathway/Method | Reference |

|---|---|---|---|

| Escherichia coli | Glucose | Synthetic metabolic pathway | researchgate.net |

| Pseudomonas sp. | Glucose | Engineered valine degradation pathway | researchgate.net |

| Clostridium luticellarii | Various (e.g., H2 and CO2) | Autotrophic metabolism | nih.gov |

Table 2: Immunological Effects of Isobutyric Acid

| Effect | Target/Observation | Reference |

|---|---|---|

| Anti-tumor Activity | Inhibition of cancer cell growth in vitro | nih.gov |

| T-Cell Modulation | Increased PD-1 and interferon-gamma expression | nih.gov |

| T-Cell Modulation | Decreased FoxP3 expression and regulatory T cells | nih.gov |

| Synergistic Effect | Enhanced anti-tumor effect with anti-PD-1 antibody | nih.gov |

Analogous Chemical Leads: Lessons from Related Isopropylhydrazide Structures in Biochemical Pathway Research

The study of related isopropylhydrazide structures, such as iproniazid and isocarboxazid (B21086), provides valuable insights into the potential biochemical pathways of this compound. These compounds are well-characterized monoamine oxidase inhibitors (MAOIs) that have been subjects of extensive research. britannica.comresearchgate.netdrugbank.comnih.gov

Iproniazid, the first MAOI used in medicine, functions by irreversibly inhibiting MAO, thereby preventing the breakdown of neurotransmitters like norepinephrine and serotonin. britannica.com Its metabolism is a critical area of study, as it is readily hydrolyzed in the body to isopropylhydrazine and isonicotinic acid. researchgate.netwikipedia.org The isopropylhydrazine metabolite can be bioactivated by cytochrome P450 enzymes into reactive species, including the isopropyl radical. researchgate.netwikipedia.org This metabolic activation is considered a key event in its biological activity and associated toxicities. researchgate.net The formation of these reactive intermediates can lead to covalent binding with cellular macromolecules. researchgate.netresearchgate.net

Isocarboxazid is another non-selective, irreversible MAO inhibitor that blocks both MAO-A and MAO-B. drugbank.com Its clinical effect is linked to its ability to be transformed into reactive metabolites by MAO. drugbank.com The inhibition of MAO by isocarboxazid leads to increased levels of serotonin, epinephrine, norepinephrine, and dopamine (B1211576) in the central nervous system. drugbank.com Like other hydrazine antidepressants, its metabolism is thought to involve the production of a toxic intermediate. nih.gov

The biochemical pathways of these analogous compounds highlight the importance of metabolic activation for this class of molecules. The generation of reactive intermediates through enzymatic processes is a recurring theme. researchgate.netnih.gov A comprehensive understanding of these metabolic pathways is crucial for predicting the biological activity and potential for adverse effects of new compounds containing the isopropylhydrazide functional group. researchgate.netnih.gov

Table 3: Comparison of Related Isopropylhydrazide Structures

| Compound | Mechanism of Action | Key Metabolic Pathway | Reactive Intermediate | Reference |

|---|---|---|---|---|

| Iproniazid | Irreversible, non-selective MAO inhibitor | Hydrolysis to isopropylhydrazine, then oxidation by CYP450 | Isopropyl radical | britannica.comresearchgate.netwikipedia.org |

| Isocarboxazid | Irreversible, non-selective MAO inhibitor | Transformation by MAO into reactive metabolites | Unspecified toxic intermediate | drugbank.comnih.gov |

Future Research Trajectories and Innovations for Isobutyric Acid, 2 Isopropylhydrazide

Development of Sustainable and Green Synthetic Methodologies

The synthesis of hydrazides has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The future of synthesizing Isobutyric acid, 2-isopropylhydrazide will undoubtedly be shaped by the principles of green chemistry, focusing on efficiency, safety, and the use of renewable resources.

One promising approach is the adoption of solvent-free reaction conditions . Research has demonstrated that the direct grinding of carboxylic acids with hydrazine (B178648) hydrate (B1144303) can produce hydrazides with high efficiency, eliminating the need for organic solvents. researchgate.net This mechanochemical method not only reduces waste but can also lead to shorter reaction times and simpler workup procedures. Another avenue for green synthesis is the use of microwave irradiation . This technique has been shown to be an expeditious, solvent-free method for preparing hydrazides directly from their corresponding acids, offering significant improvements in energy efficiency and reaction time compared to conventional heating methods. researchgate.net

Furthermore, the exploration of biodegradable and natural catalysts presents an exciting frontier. For instance, the use of lemon juice, which contains citric acid and other natural compounds, has been shown to be an effective catalyst for the formation of hydrazides, sometimes proving superior to traditional acid catalysts like sulfuric acid. inglomayor.cl The development of continuous flow processes also offers a scalable and efficient method for hydrazide synthesis, with short residence times and high yields. osti.govacs.org

Future research in this area would involve adapting these green methodologies to the specific synthesis of this compound from isobutyric acid and 2-isopropylhydrazine. The table below outlines a comparative overview of potential synthetic methods.

| Synthetic Method | Key Principles | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Solvent-Free Grinding | Mechanochemistry, avoidance of volatile organic compounds (VOCs). | Reduced waste, simplified purification, potentially higher yields. | High efficiency in direct synthesis of hydrazides from carboxylic acids. researchgate.net |

| Microwave-Assisted Synthesis | Rapid, localized heating, often solvent-free. | Drastically reduced reaction times, lower energy consumption. | Superior environmental factor and atom economy compared to conventional methods. researchgate.net |

| Natural Catalysts (e.g., Lemon Juice) | Use of renewable, non-toxic catalysts. | Biodegradable, readily available, and potentially more efficient than mineral acids. inglomayor.cl | Effective catalysis in hydrazide formation with improved yields and shorter reaction times. inglomayor.cl |

| Continuous Flow Synthesis | Precise control over reaction parameters, enhanced safety, and scalability. | High throughput, consistent product quality, and amenability to a range of substrates. osti.govacs.org | Successful synthesis of various acid hydrazides with high yields and short residence times. osti.govacs.org |

Discovery of Novel Reactivity and Unexplored Transformation Pathways

The reactivity of the acylhydrazide functionality is rich and varied, offering numerous possibilities for the transformation of this compound into novel chemical entities. A primary area of future investigation will be the exploration of its utility as a precursor for various heterocyclic systems, which are scaffolds of immense importance in medicinal and materials chemistry.

A key reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones . wikipedia.org These hydrazone derivatives of this compound could serve as versatile intermediates. The hydrazone linkage is dynamic, meaning it can be formed and broken under specific conditions, which is a property exploited in dynamic covalent chemistry. acs.org This could allow for the creation of adaptive materials or for the in-situ identification of binding partners in biological systems. nih.gov

Furthermore, the nitrogen-nitrogen bond and the adjacent carbonyl group in this compound can participate in a variety of cyclization reactions. Research on other hydrazides has shown their conversion into important heterocycles such as:

1,3,4-Oxadiazoles: These are often synthesized from acylhydrazides and can exhibit a wide range of biological activities.

1,2,4-Triazoles: These can be formed through various synthetic routes starting from hydrazides and are known for their antifungal and other medicinal properties.

Pyrazoles: Hydrazones derived from hydrazides are key intermediates in the synthesis of pyrazole (B372694) derivatives. wikipedia.org

Future work should systematically investigate the reaction of this compound with a diverse range of electrophiles and nucleophiles to map out its reactivity profile and to synthesize novel molecular architectures. The influence of the isopropyl groups on both the hydrazine and the acyl moiety on the steric and electronic properties of the molecule will be a key factor to study in these transformations.

Rational Design of Derivatized Compounds with Precisely Tuned Chemical Properties

Building upon the exploration of its fundamental reactivity, a significant future direction will be the rational design of derivatives of this compound with tailored properties. This involves the strategic modification of its structure to enhance or introduce specific functionalities.

A major focus will likely be on the synthesis of hydrazide-hydrazone derivatives with potential biological activity. nih.govresearchgate.netmdpi.com By reacting this compound with a library of aromatic and heterocyclic aldehydes, a diverse set of hydrazones can be generated. The substituents on the aldehyde component can be systematically varied to fine-tune properties such as:

Antimicrobial or Anticancer Activity: The hydrazide-hydrazone scaffold is a known pharmacophore, and new derivatives could be screened for their efficacy against various pathogens and cancer cell lines. nih.govmdpi.com

Lipophilicity and Pharmacokinetic Properties: The introduction of different functional groups can alter the solubility and metabolic stability of the compounds, which is crucial for their potential use as therapeutic agents.

The design process can be guided by computational methods, such as molecular docking, to predict the binding of these derivatives to specific biological targets. mdpi.com This in silico approach can help to prioritize synthetic targets and accelerate the discovery of compounds with desired biological activities.

Another area of derivatization could involve the modification of the acylhydrazide backbone itself to create ligands for metal coordination. The nitrogen and oxygen atoms of the hydrazide group can act as coordination sites, and the steric bulk of the isopropyl groups could influence the geometry and stability of the resulting metal complexes. These complexes could have applications in catalysis or as imaging agents.

Integration into Emerging Catalytic Systems and Methodologies

The unique structural features of this compound suggest its potential for integration into modern catalytic systems, either as a ligand or as a catalyst itself.

The nitrogen atoms of the hydrazide moiety can act as nucleophilic catalysts . For instance, aniline (B41778) and its derivatives have been shown to catalyze the formation and equilibration of hydrazones, which is a key reaction in dynamic covalent chemistry. acs.orgnih.gov Investigating the catalytic activity of this compound or its derivatives in similar transformations could be a fruitful area of research.

Furthermore, as mentioned previously, this compound can serve as a precursor to chiral ligands for asymmetric catalysis. The synthesis of C2-symmetric bis-hydrazones from glyoxal (B1671930) and chiral hydrazides has been reported to yield effective ligands for copper-catalyzed enantioselective Diels-Alder reactions. capes.gov.br A similar strategy could be employed starting from a chiral variant of 2-isopropylhydrazine to generate chiral ligands from this compound. The steric hindrance provided by the isopropyl groups could play a crucial role in inducing stereoselectivity in catalytic reactions.

The table below summarizes potential catalytic applications for this compound and its derivatives.

| Catalytic Application | Role of this compound | Potential Research Direction | Relevant Concepts |

| Nucleophilic Catalysis | As a catalyst for imine formation and exchange. | Investigating its efficacy in accelerating hydrazone formation in dynamic covalent systems. | Dynamic Covalent Chemistry, Nucleophilic Catalysis. acs.orgnih.gov |

| Asymmetric Catalysis | As a precursor to chiral ligands. | Synthesis of chiral hydrazone or bis-hydrazone ligands for metal-catalyzed asymmetric reactions. | Asymmetric Synthesis, Chiral Ligand Design. capes.gov.br |

| Metal Complex Catalysis | As a ligand to stabilize and modulate the reactivity of metal centers. | Synthesis and characterization of metal complexes and evaluation of their catalytic activity in various organic transformations. | Coordination Chemistry, Homogeneous Catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.